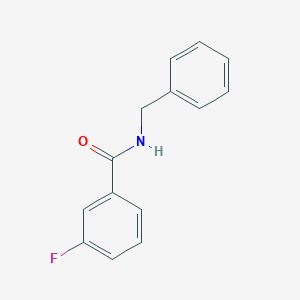

N-benzyl-3-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIBJWJYXBXEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356840 | |

| Record name | N-benzyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-01-2 | |

| Record name | N-benzyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-3-fluorobenzamide from 3-fluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery programs. The primary route discussed is the acylation of benzylamine with 3-fluorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document details the experimental protocol, reaction parameters, and relevant data to ensure successful and reproducible synthesis.

Core Synthesis: Schotten-Baumann Reaction

The synthesis of this compound from 3-fluorobenzoyl chloride and benzylamine is typically achieved through a nucleophilic acyl substitution reaction.[1][2][3] The general mechanism involves the attack of the nucleophilic amine (benzylamine) on the electrophilic carbonyl carbon of the acid chloride (3-fluorobenzoyl chloride).[2] A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Reaction Scheme:

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below, based on established methodologies.[4][5]

Materials:

-

3-Fluorobenzoyl chloride

-

Benzylamine

-

Triethylamine (Et3N)

-

Cyrene™ (dihydrolevoglucosenone) or Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoyl chloride (1.0 eq.) in the chosen solvent (e.g., Cyrene™ at a 1 M concentration) and cool the solution to 0 °C using an ice bath.[4][5]

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq.) followed by the dropwise addition of benzylamine (1.0 eq.).[4][5]

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture and stir. If a precipitate forms, it can be collected by filtration and washed with water.[4][5] Alternatively, the mixture can be transferred to a separatory funnel, and the organic layer separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[6] For the specific protocol using Cyrene™, after the addition of water and stirring for 24 hours, the resulting precipitate is filtered, washed with water, and then dissolved in ethyl acetate. The organic solution is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.[4]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Fluorobenzoyl chloride | 0.5 mmol | [4] |

| Benzylamine | 0.5 mmol | [4] |

| Triethylamine | 0.55 mmol | [4] |

| Solvent | ||

| Cyrene™ | 0.5 mL | [4] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 1 hour | [4] |

| Product | ||

| This compound | ||

| Yield | 73% (78 mg) | [4] |

| Appearance | Off-white solid | [4] |

| Molecular Formula | C14H12FNO | [7] |

| Molecular Weight | 229.25 g/mol | |

| Melting Point | 111-113 °C | [4] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Reaction Mechanism

The underlying chemical transformation is a nucleophilic acyl substitution, as depicted in the following relationship diagram.

Caption: The mechanism of this compound synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-benzyl-3-fluorobenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. The information is intended to support research, development, and application activities involving this compound.

Chemical Identity and Properties

This compound is a fluorinated aromatic amide. The following tables summarize its key chemical identifiers and physical properties based on available data.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 671-01-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₂FNO | [1][2][4][6] |

| Synonyms | Benzamide, 3-fluoro-N-(phenylmethyl)- | [1] |

| MDL Number | MFCD00439111 | [5][7] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 229.25 g/mol | [1][2] |

| Monoisotopic Mass | 229.09029 Da | [6] |

| Boiling Point | 392.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.37 ± 0.46 (Predicted) | [1] |

| Purity | 97% | [3] |

| Appearance | Solid | [3] |

| XlogP (Predicted) | 2.3 | [6] |

Chemical Structure

The structure of this compound consists of a benzyl group attached to the nitrogen of a 3-fluorobenzamide moiety.

Caption: 2D Chemical Structure of this compound.

Table 3: Structural and Computational Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | [6] |

| InChI | InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | [6] |

| InChIKey | LKIBJWJYXBXEEB-UHFFFAOYSA-N | [6] |

Experimental Protocols & Synthesis

A plausible synthesis route involves the reaction of 3-fluorobenzoyl chloride with benzylamine.

Caption: Generalized workflow for the synthesis of this compound.

General Procedure for Amide Synthesis:

A general procedure for synthesizing N-substituted amides involves dissolving the amine (e.g., benzylamine) in a solvent like dichloromethane (DCM). A base, such as triethylamine, is added, followed by the dropwise addition of the acylating agent (e.g., 3-fluorobenzoyl chloride). The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The mixture is then subjected to an aqueous workup, dried, and purified.[8][9]

Analytical Data

No specific analytical spectra for this compound were found. However, data for the closely related compound, N-benzylbenzamide, can provide an indication of the expected spectral characteristics.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 230.09757 | 149.2 |

| [M+Na]⁺ | 252.07951 | 156.0 |

| [M-H]⁻ | 228.08301 | 154.5 |

| [M+NH₄]⁺ | 247.12411 | 166.6 |

| [M]⁺ | 229.08974 | 146.9 |

| Data is predicted and sourced from PubChemLite.[6] |

Expected Spectroscopic Features (by analogy to N-benzylbenzamide):

-

¹H NMR: Protons on the benzyl and benzamide aromatic rings would likely appear in the range of δ 7.2-7.8 ppm. The methylene (-CH₂-) protons would likely be a doublet around δ 4.6 ppm, and the amide proton (-NH-) would be a broad singlet around δ 6.4-6.8 ppm.[10][11]

-

¹³C NMR: Aromatic carbons would be expected in the δ 127-138 ppm region. The carbonyl carbon (C=O) would appear significantly downfield, around δ 167 ppm, and the methylene carbon (-CH₂-) would be around δ 44 ppm.[10][12]

-

IR Spectroscopy: Key peaks would include an N-H stretch around 3300 cm⁻¹, C=O (Amide I) stretch around 1640-1660 cm⁻¹, and N-H bend (Amide II) around 1540 cm⁻¹. Aromatic C-H stretches would be observed above 3000 cm⁻¹.[13][14]

Caption: Standard analytical workflow for structural confirmation.

Biological Activity and Potential Applications

While specific bioactivity data for this compound is limited, related benzamide structures have shown promise in drug discovery.

-

Antiviral Properties: Derivatives of N-phenylbenzamide have demonstrated antiviral activity against the Hepatitis C Virus (HCV).[15] Lipophilic substituents on the aromatic rings are noted as being important for efficacy.[15]

-

Antibacterial Agents: A series of 3-methoxybenzamide derivatives, which share a core structural similarity, were investigated as inhibitors of the bacterial cell division protein FtsZ.[16] A derivative with a fluorine substitution showed the best antibacterial activity in the series against M. smegmatis and S. aureus.[16]

-

Pharmaceutical Intermediates: Fluorine-containing benzyl derivatives are useful as synthesis intermediates for pharmaceuticals and agricultural chemicals.[17]

Given these precedents, this compound could be a compound of interest for screening in antiviral and antibacterial assays.

Caption: Conceptual pathway for drug discovery involving the target compound.

Safety and Handling

Specific GHS and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 4-fluorobenzamide, warnings for skin irritation, serious eye irritation, and potential respiratory irritation are noted.[18] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

- 1. This compound | 671-01-2 [amp.chemicalbook.com]

- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 3. This compound - Solid, 97% Purity, Cas No: 671-01-2 | Molecular Weight: 229.2 G/mol, Chemical Formula: C14h12fno at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. parchem.com [parchem.com]

- 5. Angene - this compound | 671-01-2 | MFCD00439111 | AG003SRB [japan.angenechemical.com]

- 6. PubChemLite - this compound (C14H12FNO) [pubchemlite.lcsb.uni.lu]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [m.chemicalbook.com]

- 15. Buy N-benzyl 3-phenylbenzamide [smolecule.com]

- 16. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 18. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of N-benzyl-3-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a representative synthetic protocol for the chemical compound N-benzyl-3-fluorobenzamide. The information is curated to support research and development activities in medicinal chemistry and related fields.

Chemical Structure and Identifiers

This compound is an amide derivative containing a benzyl group attached to the nitrogen atom and a 3-fluorobenzoyl moiety.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₂FNO

-

Molecular Weight: 229.25 g/mol

-

CAS Number: 671-01-2

Synthesis of this compound

A standard and efficient method for the synthesis of this compound involves the acylation of benzylamine with 3-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of benzylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, triethylamine (1.2 equivalents) is added. The mixture is stirred at 0 °C in an ice bath.

-

Addition of Acylating Agent: A solution of 3-fluorobenzoyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield this compound as a solid.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is based on the analysis of the closely related compound, N-benzylbenzamide, and predicted shifts due to the fluorine substituent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | Ar-H (ortho to C=O, coupled to F) |

| ~7.50 | d | 1H | Ar-H (ortho to C=O) |

| ~7.40 | m | 1H | Ar-H |

| ~7.35-7.25 | m | 5H | Ar-H (benzyl) |

| ~7.15 | t | 1H | Ar-H |

| ~6.50 | br s | 1H | N-H |

| ~4.65 | d | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O |

| ~162.5 (d, J ≈ 245 Hz) | C-F |

| ~138.0 | Ar-C (benzyl, ipso) |

| ~136.5 (d, J ≈ 7 Hz) | Ar-C (ipso) |

| ~130.0 (d, J ≈ 8 Hz) | Ar-CH |

| ~128.8 | Ar-CH (benzyl) |

| ~127.8 | Ar-CH (benzyl) |

| ~127.5 | Ar-CH (benzyl) |

| ~123.0 | Ar-CH |

| ~119.0 (d, J ≈ 21 Hz) | Ar-CH |

| ~115.0 (d, J ≈ 22 Hz) | Ar-CH |

| ~44.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1290 | Strong | C-N stretch |

| ~1220 | Strong | C-F stretch |

Mass Spectrometry (MS)

The following predicted mass-to-charge ratios are for various adducts of this compound.[1]

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 230.09757 |

| [M+Na]⁺ | 252.07951 |

| [M-H]⁻ | 228.08301 |

| [M+NH₄]⁺ | 247.12411 |

| [M]⁺ | 229.08974 |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2]

-

Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the solution is infused at a constant flow rate. For EI, a direct insertion probe may be used for a solid sample. The instrument is scanned over a relevant m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

N-benzyl-3-fluorobenzamide mechanism of action prediction

An In-Depth Technical Guide Topic: N-benzyl-3-fluorobenzamide Mechanism of Action Prediction Audience: Researchers, scientists, and drug development professionals. From the desk of a Senior Application Scientist

Executive Summary

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming promising hits into viable therapeutic candidates. This compound is a compound of interest, belonging to a class of benzamides known for their diverse biological activities. However, its specific molecular targets and pathways remain uncharacterized. This guide presents a comprehensive, integrated strategy for predicting and validating the MoA of this compound. We will move from high-throughput in silico screening to generate robust, data-driven hypotheses, through to rigorous biochemical and cell-based assays for experimental validation. This document is not a rigid protocol but a strategic framework, designed to be adapted and applied by researchers aiming to unravel the complex pharmacology of novel chemical entities.

The Strategic Imperative: Why an Integrated Approach?

Relying solely on experimental screening to determine a compound's MoA is inefficient and resource-intensive. Conversely, computational predictions without experimental validation lack scientific rigor. The optimal strategy, detailed herein, is a synergistic loop where computational predictions guide focused, efficient experiments, and the resulting data refines our understanding of the molecule's biological activity. This approach accelerates the discovery process and increases the probability of success by ensuring that every experimental step is informed by a robust, data-driven hypothesis.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Rationale & Causality: We begin with computational methods to rapidly scan the vast landscape of the human proteome for potential binding partners of this compound. This is a cost-effective first pass to generate high-probability hypotheses and prioritize experimental resources. The core principle is leveraging existing large-scale bioactivity databases and structural information to infer novel interactions.

Similarity-Based Target Prediction

This approach operates on the principle of "guilt-by-association": a molecule is likely to share targets with other known ligands that have similar structural or physicochemical properties. Given that derivatives of N-benzyl-2-fluorobenzamide have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3)[1], this becomes our primary working hypothesis.

Recommended Tools:

-

SwissTargetPrediction: A widely used web server that predicts targets based on a combination of 2D and 3D similarity measures to a library of known active compounds.[2][3]

-

3DSTarPred: A web server that focuses on 3D shape similarity for target prediction, which can be more accurate than 2D methods alone.[4]

Network Pharmacology and Machine Learning

These advanced methods move beyond simple similarity by integrating data on drug-target interactions, protein-protein interactions, and chemical substructures into complex networks.[5][6] AI/ML models can identify complex patterns that are not apparent from simple similarity searches, potentially uncovering novel, non-obvious targets.[7]

Structure-Based Prediction: Molecular Docking

Where similarity-based methods compare a ligand to other ligands, structure-based methods "fit" the ligand into the 3D structures of proteins. Reverse docking screens a single ligand against a library of hundreds or thousands of protein crystal structures to predict binding affinity and identify the most likely targets.[8]

Workflow for In Silico Prediction

The following diagram outlines the logical flow for generating a prioritized list of candidate targets for this compound.

Caption: In Silico Target Prediction Workflow.

Protocol 2.1: Target Prediction using SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.[3]

-

Input Structure: In the query box, enter the SMILES string for this compound: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F.

-

Select Species: Choose "Homo sapiens" as the target organism.

-

Run Prediction: Click the "Predict targets" button to initiate the analysis.

-

Analyze Results: The output will be a list of probable targets, ranked by a probability score. Pay close attention to targets with high probability scores, especially those belonging to plausible target classes like enzymes (kinases, deacetylases), G-protein coupled receptors, and nuclear receptors.

-

Hypothesis Formulation: Based on the results and existing literature[1], if EGFR and HDAC3 appear on this list, they become high-priority candidates for experimental validation.

Phase 2: Experimental Validation of Predicted Targets

Rationale & Causality: Computational predictions are probabilistic, not deterministic. Experimental validation is mandatory to confirm direct physical interaction between the compound and its predicted target(s) and to quantify the functional consequence of that interaction.[9] We will proceed in a tiered fashion, from direct biochemical assays to more complex cell-based systems.

Tier 1: In Vitro Biochemical Assays

These assays directly measure the compound's effect on the isolated, purified target protein. This is the most direct way to confirm a drug-target interaction. For our primary hypotheses, we would perform:

-

EGFR Kinase Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by the purified EGFR enzyme.

-

HDAC3 Enzymatic Assay: Measures the compound's ability to inhibit the deacetylation of a fluorogenic substrate by purified HDAC3.

The primary output of these assays is the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Protocol 3.1: General In Vitro Enzyme Inhibition Assay (e.g., KinaseGlo®)

-

Prepare Reagents: Reconstitute purified enzyme (e.g., EGFR), substrate (e.g., a generic kinase peptide), and ATP to their working concentrations in the appropriate assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to low nM concentrations.

-

Assay Plate Setup: Add 5 µL of each compound dilution to a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add 20 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind.

-

Initiate Reaction: Add 25 µL of the substrate/ATP mixture to each well to start the enzymatic reaction. Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

-

Detect Signal: Add 50 µL of a detection reagent (e.g., KinaseGlo® reagent, which measures remaining ATP via a luciferase reaction). Incubate for 10 minutes.

-

Read Plate: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cell-Based Target Engagement & Functional Assays

After confirming direct biochemical activity, we must verify that the compound can enter a cell and engage its target in a complex biological environment.

-

Target Engagement: For EGFR, this can be assessed by measuring the phosphorylation of its downstream effector, ERK. A successful inhibitor will reduce p-ERK levels. For HDAC3, engagement can be confirmed by observing an increase in the acetylation of histone H3 (Ac-H3). Western blotting is the standard method for these assessments.

-

Functional Outcomes: The ultimate goal is to see a functional effect on the cells. A cell viability assay (e.g., MTT or CellTiter-Glo®) will determine if target inhibition leads to a desired outcome, such as reduced proliferation or cell death in a relevant cancer cell line (e.g., MDA-MB-231 for TNBC).[1]

Table 1: Hypothetical Validation Data for this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Biochemical | EGFR | IC50 | 50 nM |

| Biochemical | HDAC3 | IC50 | 1.2 µM |

| Cell-Based | MDA-MB-231 | p-ERK Levels | Decreased |

| Cell-Based | MDA-MB-231 | Ac-H3 Levels | Increased |

| Cell-Based | MDA-MB-231 | Cell Viability (EC50) | 2.5 µM |

Protocol 3.2: Western Blot for Phospho-ERK (p-ERK)

-

Cell Culture & Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO). Stimulate cells with EGF (100 ng/mL) for 15 minutes before harvesting to induce ERK phosphorylation.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK.

Phase 3: Elucidating Downstream Signaling Pathways

Rationale & Causality: Confirming direct targets is a critical milestone, but understanding the broader signaling network impacted by the compound provides a complete picture of its MoA. This knowledge is crucial for predicting efficacy, potential side effects, and resistance mechanisms.

With EGFR and HDAC3 confirmed as targets, we can map their known signaling cascades. EGFR inhibition primarily affects proliferation and survival pathways like PI3K-AKT and RAS-MAPK.[10] HDAC inhibition affects gene expression by altering chromatin structure, impacting a wide array of cellular processes including apoptosis and cell cycle arrest. The dual inhibition suggests a powerful synergistic effect.

Hypothesized Dual-Target Signaling Pathway

The following diagram illustrates the potential synergistic MoA of this compound through dual inhibition of EGFR and HDAC3.

Caption: Hypothesized dual-target signaling pathway.

Conclusion

This guide outlines a robust, multi-pillar strategy for the comprehensive prediction and validation of the mechanism of action for this compound. By seamlessly integrating in silico prediction with rigorous biochemical and cell-based validation, researchers can efficiently navigate the complexities of drug-target interactions. The proposed workflow, centered on the plausible hypothesis of dual EGFR/HDAC3 inhibition, provides a clear and actionable path from a chemical structure to a well-characterized pharmacological agent, ready for further preclinical development.

References

- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Integrating Network Pharmacology and Experimental Validation to Elucidate the Mechanism of Yiqi Yangyin Decoction in Suppressing Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of N-benzyl-3-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of N-benzyl-3-fluorobenzamide is limited in publicly available literature. This guide synthesizes information from studies on structurally related compounds and derivatives to infer potential biological targets and mechanisms of action. The presented data should be interpreted as predictive and serve as a foundation for further investigation.

Executive Summary

This compound belongs to the broader class of N-arylbenzamides, a scaffold known for diverse biological activities. While this specific molecule is not extensively characterized, analysis of its close analogs and derivatives suggests several potential biological targets of significant therapeutic interest. These include receptor tyrosine kinases, histone deacetylases, sigma receptors, and enzymes involved in neurotransmitter metabolism and cellular energy production. This document provides a comprehensive overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Potential Biological Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential biological targets for this compound are categorized as follows:

-

Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3): Derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of EGFR and HDAC3.[1] Given the structural similarity, it is plausible that this compound may exhibit similar, albeit potentially weaker, inhibitory activity.

-

Sigma Receptors: A derivative, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has shown high affinity for sigma receptors, suggesting the N-benzyl-fluorobenzamide scaffold can interact with these receptors.[2][3]

-

Butyrylcholinesterase (BChE): The N-benzyl benzamide scaffold is a known inhibitor of BChE, with some derivatives exhibiting sub-nanomolar potency.[4]

-

Monoamine Oxidase B (MAO-B): A compound incorporating the 3-fluorobenzoyl moiety has been identified as a competitive inhibitor of MAO-B.[5]

-

Succinate Dehydrogenase (SDH): The broader class of N-benzylbenzamide derivatives has been investigated for antifungal activity through the inhibition of SDH.[6]

-

Mammalian Target of Rapamycin Complex 1 (mTORC1): N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate mTORC1 activity and induce autophagy.[7]

-

Cereblon (CRBN): Fluorinated benzamide derivatives have demonstrated binding affinity for Cereblon, a component of the E3 ubiquitin ligase complex.[8]

Data Presentation: Quantitative Analysis of Related Compounds

The following tables summarize the quantitative data for compounds structurally related to this compound.

Table 1: Inhibitory Activity of N-benzyl-2-fluorobenzamide Derivatives [1]

| Compound | Target | IC50 | Cell Line | Anti-proliferative IC50 |

| Compound 38 | EGFR | 20.34 nM | MDA-MB-231 | 1.98 µM |

| (N-benzyl-2-fluorobenzamide derivative) | HDAC3 | 1.09 µM |

Table 2: Binding Affinity of a Sigma Receptor Ligand [2]

| Compound | Target | Ki | Notes |

| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 nM | High selectivity for sigma-2 over sigma-1 (120-fold) |

Table 3: Inhibitory Activity of a MAO-B Inhibitor [5]

| Compound | Target | Ki | IC50 | Selectivity Index (SI) |

| Compound 4e (contains 3-fluorobenzoyl moiety) | MAO-B | 94.52 nM | 0.78 µM | >120 |

Table 4: Inhibitory Activity of N-benzyl benzamide Derivatives against BChE [4]

| Compound | Target | IC50 |

| S11-1014 | BChE | Sub-nanomolar |

| S11-1033 | BChE | Sub-nanomolar |

Experimental Protocols

In-Vitro Determination of Succinate Dehydrogenase (SDH) Inhibition[6]

-

Preparation of Reagents:

-

Phosphate buffer (pH 7.0)

-

Succinate solution

-

Iodonitrotetrazolium chloride (INT) solution

-

Mitochondrial extract containing SDH

-

Test compound (this compound analog) dissolved in DMSO

-

-

Assay Procedure:

-

Add phosphate buffer, succinate solution, INT solution, and mitochondrial extract to a 96-well microplate.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the microplate at 37°C for 1 hour. Active SDH will reduce INT to a red formazan product.

-

Stop the reaction by adding 50 µL of glacial acetic acid to each well.

-

Add 150 µL of toluene to each well, mix thoroughly, and centrifuge the plate to separate the layers.

-

Measure the absorbance of the toluene layer at a specific wavelength to quantify the amount of formazan produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In-Vitro Butyrylcholinesterase (BChE) Inhibition Assay[4]

-

Principle: Based on Ellman's method, where the enzyme hydrolyzes a substrate to produce thiocholine, which reacts with DTNB to form a colored product.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Human BChE

-

Test compound dissolved in a suitable solvent

-

-

Procedure:

-

Pre-incubate the enzyme with the test compound at various concentrations in the phosphate buffer.

-

Initiate the reaction by adding the substrate and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)[1]

-

Cell Culture:

-

Culture MDA-MB-231 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential inhibition of the EGFR signaling pathway.

Caption: Proposed mechanism of HDAC3 inhibition.

Caption: General workflow for IC50 determination.

Conclusion and Future Directions

The structural framework of this compound suggests a promiscuous pharmacology with the potential to interact with a range of biologically significant targets. The evidence from analogous compounds strongly implicates EGFR, HDAC3, sigma receptors, BChE, and MAO-B as primary candidates for further investigation. Future research should focus on direct enzymatic and binding assays with this compound to confirm these predicted interactions and quantify its potency and selectivity. Cellular assays will be crucial to validate on-target effects and assess the compound's therapeutic potential in relevant disease models. The insights provided in this guide offer a rational basis for initiating such a research program.

References

- 1. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N-benzyl-3-fluorobenzamide in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-benzyl-3-fluorobenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document includes estimated solubility data, detailed experimental protocols for solubility determination, and graphical representations of experimental workflows and factors influencing solubility.

Core Topic: Solubility of this compound

Data Presentation: Estimated Solubility

The following table summarizes the predicted solubility of this compound in DMSO and ethanol. These values are based on computational predictions and the known solubility of structurally similar compounds like N-(1-hydroxypropan-2-yl)benzamide.[1] It is important to note that these are estimates, and experimental determination is highly recommended for precise measurements in specific experimental contexts.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 218 | High solubility, suitable for preparing concentrated stock solutions.[1] |

| Ethanol | ~ 10 - 20 | ~ 43 - 87 | Good solubility, often used as a co-solvent to improve aqueous solubility.[1] |

Molecular Weight of this compound: 229.25 g/mol

Experimental Protocols

For accurate and reproducible results, the following experimental protocols for determining the solubility of this compound are recommended.

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Appropriate vials (e.g., microcentrifuge tubes or glass vials)

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional, for gentle heating)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a clean vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

-

Dissolution:

-

Vortex the vial for 1-2 minutes at room temperature to facilitate dissolution.

-

If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

-

If solubility issues persist, the solution can be gently warmed in a water bath at 37-50°C with intermittent vortexing until the solid is completely dissolved.[2]

-

Protocol 2: Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Materials:

-

This compound (solid)

-

Selected solvent (DMSO or ethanol)

-

Sealed vials

-

Shaker bath with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Benzamide Solubility

This diagram illustrates the key factors that can influence the solubility of benzamide derivatives like this compound.

References

N-Benzyl-3-fluorobenzamide: A Technical Overview for Drug Discovery Professionals

CAS Number: 671-01-2[1][2][3] IUPAC Name: N-benzyl-3-fluorobenzamide[4]

This technical guide provides an in-depth overview of this compound, a compound of interest in contemporary drug discovery and development. The document details its chemical properties, a representative synthesis protocol, and explores its potential therapeutic applications, with a focus on its relevance to cancer research.

Chemical and Physical Properties

This compound is a benzamide derivative characterized by a benzyl group attached to the nitrogen of the amide and a fluorine atom at the 3-position of the benzoyl ring.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂FNO | [3][4] |

| Molecular Weight | 229.25 g/mol | [3] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the acylation of benzylamine with 3-fluorobenzoyl chloride. This method is a standard approach for the formation of amides.

Reaction Scheme:

References

- 1. This compound - Solid, 97% Purity, Cas No: 671-01-2 | Molecular Weight: 229.2 G/mol, Chemical Formula: C14h12fno at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. This compound | 671-01-2 [amp.chemicalbook.com]

- 3. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 4. PubChemLite - this compound (C14H12FNO) [pubchemlite.lcsb.uni.lu]

The Emergence of N-benzyl-3-fluorobenzamide Derivatives: A Technical Guide to a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and potential therapeutic applications of N-benzyl-3-fluorobenzamide derivatives. While direct research on this specific substitution pattern is limited, this document extrapolates from the significant findings on closely related N-benzylbenzamide analogues, including the clinically relevant N-benzyl-2-fluorobenzamide derivatives. This guide covers synthetic methodologies, quantitative structure-activity relationship (SAR) data from analogous series, detailed experimental protocols for key biological assays, and a review of the signaling pathways these compounds are likely to modulate. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound derivatives.

Introduction: The N-benzylbenzamide Scaffold in Medicinal Chemistry

The N-benzylbenzamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These derivatives have been investigated for their potential as antitumor, anti-inflammatory, and neuroprotective agents. The introduction of a fluorine atom onto the benzamide ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

While extensive research has been conducted on various positional isomers, particularly N-benzyl-2-fluorobenzamide derivatives, there is a notable gap in the scientific literature specifically concerning this compound derivatives. This guide bridges that gap by providing a thorough review of the synthesis, biological activity, and mechanisms of action of closely related analogues, thereby offering a predictive framework for the potential of the 3-fluoro substituted series.

Discovery and History of N-benzylbenzamide Derivatives as Therapeutic Agents

The exploration of N-benzylbenzamide derivatives as therapeutic agents has yielded several classes of compounds with distinct mechanisms of action.

Tubulin Polymerization Inhibitors

A significant area of research has focused on N-benzylbenzamide derivatives as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents.[1] One study designed and synthesized a series of novel N-benzylbenzamide derivatives, identifying a lead compound, 20b , which exhibited potent antiproliferative activities against several cancer cell lines with IC50 values in the low nanomolar range.[1] Mechanistic studies revealed that this compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and potent anti-vascular activity.[1]

Dual EGFR/HDAC3 Inhibitors

More recently, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[2] This dual inhibition is a promising strategy for the treatment of triple-negative breast cancer (TNBC), where both EGFR and HDAC3 are known to synergistically drive malignant progression. A lead compound from this series demonstrated significant in vitro and in vivo antitumor activity.[2]

Butyrylcholinesterase (BChE) Inhibitors

In the field of neurodegenerative diseases, N-benzyl benzamide derivatives have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] In advanced stages of Alzheimer's, BChE is believed to play a more significant role in acetylcholine hydrolysis than acetylcholinesterase (AChE).[2][4] Selective BChE inhibitors based on the N-benzyl benzamide scaffold have shown promise in preclinical models for improving cognitive function.[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be readily achieved through the acylation of benzylamine with 3-fluorobenzoyl chloride. This is a standard and generally high-yielding amidation reaction.

General Synthetic Protocol

A general and efficient method for the synthesis of this compound is the Schotten-Baumann reaction.[6]

Step 1: Preparation of 3-Fluorobenzoyl Chloride

3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride. This can be achieved by reacting 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.[7][8]

Step 2: Amidation

The resulting 3-fluorobenzoyl chloride is then reacted with benzylamine in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[9][10][11] The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Detailed Experimental Protocol

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride

-

Benzylamine

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of 3-Fluorobenzoyl Chloride: To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.[7]

-

Synthesis of this compound: Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. To this solution, add the crude 3-fluorobenzoyl chloride (1.0 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Upon completion of the reaction, wash the mixture sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Quantitative Data and Structure-Activity Relationships (SAR)

As there is a lack of specific data for this compound derivatives, this section presents quantitative data from closely related analogues to provide insights into potential biological activities and SAR.

Table 1: In Vitro Activity of N-benzyl-2-fluorobenzamide Derivatives as EGFR/HDAC3 Inhibitors

| Compound | EGFR IC₅₀ (nM) | HDAC3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 38 | 20.34 | 1.09 | 1.98 |

| Chidamide | >10000 | 0.09 | 24.37 |

| Gefitinib | 2.5 | >100 | 0.1 |

Data extracted from a study on dual-target inhibitors for triple-negative breast cancer.[2]

Table 2: Antiproliferative Activity of N-benzylbenzamide Derivative 20b as a Tubulin Polymerization Inhibitor

| Cell Line | IC₅₀ (nM) |

| HCT-116 | 12 |

| A549 | 15 |

| MCF-7 | 27 |

| K562 | 18 |

Data for a potent antitumor agent targeting tubulin.[1]

Detailed Experimental Protocols for Biological Assays

The following are representative protocols for assays that would be relevant for evaluating the biological activity of this compound derivatives, based on the activities of their analogues.

EGFR Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR kinase.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

-

Materials: Recombinant human EGFR kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), assay buffer, test compounds, and a detection reagent.

-

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the EGFR kinase, the substrate peptide, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

HDAC3 Inhibition Assay

This protocol outlines a method for measuring the inhibition of HDAC3 activity.

-

Assay Principle: This assay measures the deacetylation of a fluorogenic substrate by HDAC3. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule.

-

Materials: Recombinant human HDAC3, fluorogenic HDAC substrate, assay buffer, developer solution, and test compounds.

-

Procedure:

-

Add the HDAC3 enzyme and the test compound to a 96-well plate.

-

Add the fluorogenic substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Tubulin Polymerization Assay

This protocol describes an in vitro assay to measure the effect of a compound on tubulin polymerization.

-

Assay Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in light scattering or fluorescence of a reporter dye.

-

Materials: Purified tubulin, polymerization buffer, GTP, test compounds, and a fluorescence plate reader.

-

Procedure:

-

Prepare dilutions of the test compound in polymerization buffer.

-

In a 96-well plate, add the tubulin solution and the test compound.

-

Incubate on ice for a short period.

-

Initiate polymerization by adding GTP and transferring the plate to a 37°C plate reader.

-

Monitor the change in absorbance or fluorescence over time.

-

The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control to determine the inhibitory effect.

-

Signaling Pathways and Experimental Workflows

Based on the activities of analogous compounds, this compound derivatives could potentially modulate several key signaling pathways.

EGFR/HDAC3 Dual Inhibition Pathway

Dual inhibition of EGFR and HDAC3 can lead to synergistic antitumor effects. HDAC inhibitors can increase the expression of proteins that are negative regulators of the EGFR pathway.[12] Conversely, EGFR signaling can also regulate the expression of HDAC3.[13][14]

Caption: Hypothetical dual inhibition of EGFR and HDAC3 signaling pathways.

Tubulin Polymerization and Cell Cycle Arrest

Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][17][18][19]

Caption: Mechanism of action for tubulin polymerization inhibitors.

Butyrylcholinesterase Inhibition in Alzheimer's Disease

Inhibition of BChE increases the levels of acetylcholine in the synaptic cleft, which can help to alleviate the cognitive symptoms of Alzheimer's disease.[20]

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychiatrist.com [psychiatrist.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoylation - Unacademy [unacademy.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. scispace.com [scispace.com]

- 12. Inhibition of histone deacetylase suppresses EGF signaling pathways by destabilizing EGFR mRNA in ER-negative human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase-3/CAGE Axis Targets EGFR Signaling and Regulates the Response to Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone Deacetylase-3/CAGE Axis Targets EGFR Signaling and Regulates the Response to Anti-Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asploro.com [asploro.com]

- 16. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Preliminary In Vitro Screening of N-benzyl-3-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential preliminary in vitro screening of N-benzyl-3-fluorobenzamide, a synthetic compound belonging to the versatile benzamide class. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates potential biological activities and outlines detailed experimental protocols based on the well-documented in vitro screening of structurally similar N-benzylbenzamide and N-phenylbenzamide derivatives. These related compounds have demonstrated a wide range of biological effects, including anticancer, antiviral, and enzyme-inhibitory activities.

This guide is intended to serve as a foundational resource for researchers initiating in vitro evaluation of this compound and similar novel chemical entities.

Data Presentation: Potential Biological Activities and Comparative Efficacy of Analogues

The preliminary screening of this compound would likely focus on several key areas of therapeutic interest based on the activities of its analogues. The following tables summarize these potential activities and provide a comparative analysis of the efficacy of related compounds.

Table 1: Summary of Potential In Vitro Biological Activities for this compound

| Therapeutic Area | Potential Biological Activity | Rationale based on Analogues |

| Oncology | Cytotoxicity against various cancer cell lines; Inhibition of tubulin polymerization; Dual inhibition of EGFR and HDAC3. | N-benzylbenzamide derivatives have shown potent antiproliferative activities. For instance, certain derivatives are known tubulin polymerization inhibitors, while N-benzyl-2-fluorobenzamide derivatives act as dual EGFR/HDAC3 inhibitors[1][2]. |

| Virology | Inhibition of viral replication, particularly against RNA viruses. | N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71) and Hepatitis C Virus (HCV)[3][4][5]. |

| Neurodegenerative Diseases | Inhibition of key enzymes implicated in neurodegeneration. | Derivatives of N-benzylcarboxamide and related structures have demonstrated inhibitory activity against Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE)[6][7][8]. |

Table 2: Comparative In Vitro Efficacy of N-benzylbenzamide and Related Derivatives

| Compound Class | Target | Assay | IC₅₀ / EC₅₀ | Cell Line / Enzyme | Reference |

| N-benzyl-2-fluorobenzamide derivative (Compound 38) | EGFR | Enzyme Inhibition | 20.34 nM | Recombinant EGFR | [2] |

| N-benzyl-2-fluorobenzamide derivative (Compound 38) | HDAC3 | Enzyme Inhibition | 1.09 µM | Recombinant HDAC3 | [2] |

| N-benzyl-2-fluorobenzamide derivative (Compound 38) | Antiproliferative | Cell Viability (MTT) | 1.98 µM | MDA-MB-231 (Breast Cancer) | [2] |

| N-benzylbenzamide derivative (Compound 20b) | Antiproliferative | Cell Viability | 12 - 27 nM | Various Cancer Cell Lines | [1] |

| Imidazole-based N-phenylbenzamide (Compound 4f) | Antiproliferative | Cell Viability | 7.5 µM | A549 (Lung Cancer) | [9] |

| Imidazole-based N-phenylbenzamide (Compound 4f) | Antiproliferative | Cell Viability | 8.9 µM | MCF-7 (Breast Cancer) | [9] |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Antiviral (EV71) | Plaque Reduction | 5.7 ± 0.8 µM | Vero Cells | [3][4] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2d) | MAO-A Inhibition | Enzyme Inhibition | 1.38 µM | Recombinant MAO-A | [7] |

| 4-(3-fluoro-benzyloxy) chalcone derivative (FBZ13) | MAO-B Inhibition | Enzyme Inhibition | 0.0053 µM | Recombinant MAO-B | [8] |

| N-benzyl benzamide derivative (S11-1014) | BChE Inhibition | Enzyme Inhibition | Sub-nanomolar | Recombinant BChE | [6] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods used for screening similar compounds.

Anticancer Screening: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.

-

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, A549, K562)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Enzyme Inhibition Assays

This protocol outlines a two-part assay to assess the inhibitory potential of this compound against both EGFR and HDAC3.

-

EGFR Kinase Assay (Cell-Free):

-

Materials: Recombinant human EGFR, substrate peptide (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

In a 96-well plate, add kinase buffer, the test compound at various concentrations, and the EGFR enzyme.

-

Initiate the reaction by adding ATP and the substrate peptide.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection system, which quantifies the amount of ADP produced.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

-

HDAC3 Activity Assay (Fluorometric):

-

Materials: Recombinant human HDAC3, fluorogenic HDAC substrate, assay buffer, developer, and a reference inhibitor (e.g., SAHA).

-

Procedure:

-

In a black 96-well plate, add assay buffer, the test compound, and the HDAC3 enzyme.

-

Incubate for 10 minutes at 37°C.

-

Add the fluorogenic substrate to start the reaction and incubate for 30 minutes.

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence (e.g., Ex/Em = 360/460 nm) and calculate the percentage of inhibition to determine the IC₅₀ value.

-

-

This assay measures the inhibition of MAO-B by quantifying the production of hydrogen peroxide, a byproduct of the enzyme's oxidative activity.

-

Materials: Recombinant human MAO-B, MAO-B substrate (e.g., benzylamine), fluorescent probe (e.g., OxiRed™), developer, assay buffer, test compound, and a positive control inhibitor (e.g., Selegiline).

-

Procedure:

-

To a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

-

Incubate for 10 minutes at 37°C.

-

Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer.

-

Add the substrate solution to each well to initiate the reaction.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode over 30-60 minutes.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC₅₀ value.

-

This colorimetric assay measures BChE activity by detecting the product of substrate hydrolysis.

-

Materials: Recombinant human BChE, butyrylthiocholine (BTC) iodide (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound, and a reference inhibitor (e.g., Donepezil).

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound, and the BChE enzyme solution.

-

Incubate for 15-30 minutes at room temperature.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the BTC substrate.

-

Measure the absorbance at 412 nm in kinetic mode for 10-20 minutes. The rate of color formation is proportional to BChE activity.

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

-

Mandatory Visualizations

Experimental and Logical Workflows

Signaling Pathway Diagrams

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

Computational Docking of N-benzyl-3-fluorobenzamide and Related Fluorinated Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-fluorobenzamide is a member of the benzamide class of compounds, a scaffold known for a wide range of biological activities. The incorporation of a fluorine atom can significantly influence properties such as metabolic stability, binding affinity, and membrane permeation. Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule to a target protein, providing valuable insights for drug discovery and development.

While specific computational docking studies on this compound are not extensively available in the public domain, research on structurally related fluorinated benzamides provides a strong foundation for understanding its potential biological targets and the methodologies for in-silico analysis. This technical guide outlines the common protein targets for this class of compounds, summarizes relevant quantitative data from published studies, provides a detailed experimental protocol for computational docking, and visualizes key workflows and signaling pathways.

Potential Protein Targets for Fluorinated Benzamides

Based on studies of analogous compounds, this compound and its derivatives are predicted to interact with several key protein families implicated in various diseases.

-

Histone Deacetylases (HDACs): These enzymes are crucial in the epigenetic regulation of gene expression and are prominent targets in cancer therapy. Several benzamide derivatives have been investigated as HDAC inhibitors. For instance, N-benzyltriazolyl-hydroxamate derivatives have shown potent inhibitory activity against HDAC6.[1] Similarly, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of HDAC3 and EGFR.[2]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is frequently dysregulated in cancer. As mentioned, N-benzyl-2-fluorobenzamide derivatives have been shown to target EGFR.[2]

-

Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins and is a target for the treatment of dyslipidemia. Fluorinated 3-benzylamino benzamides have been synthesized and evaluated as potential CETP inhibitors.

-

Other Potential Targets: The benzamide scaffold is versatile, and derivatives have been explored as inhibitors for a range of other targets, including topoisomerases and various enzymes in pathogenic microorganisms.

Quantitative Data from Docking Studies of Related Compounds

The following table summarizes quantitative data from computational docking and biological evaluation of fluorinated benzamide derivatives from various studies. This data provides a comparative baseline for potential binding affinities and inhibitory concentrations.

| Compound Class/Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | IC50 | Reference |

| 3-Fluorobenzamide | Human Matrix Metalloproteinase-2 (MMP-2) | -6.5 | Not Reported | [3] |

| 3-Fluorobenzamide | Human Progesterone Receptor | -6.6 | Not Reported | [3] |

| 3-Fluorobenzamide | Histone Deacetylases (HDACs) | -6.5 | Not Reported | [3] |

| Fluorinated 3-benzylamino benzamide (Compound 8b) | Cholesteryl Ester Transfer Protein (CETP) | Not Reported | 0.75 µM | [4] |

| Fluorinated 3-benzylamino benzamide (Compound 8a) | Cholesteryl Ester Transfer Protein (CETP) | Not Reported | 4.1 µM | [4] |

| N-benzyl-2-fluorobenzamide (Compound 38) | Epidermal Growth Factor Receptor (EGFR) | Not Reported | 20.34 nM | [2] |

| N-benzyl-2-fluorobenzamide (Compound 38) | Histone Deacetylase 3 (HDAC3) | Not Reported | 1.09 µM | [2] |

| 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide (4u) | Histone Deacetylase 6 (HDAC6) | Not Reported | 7.08 nM | [1] |

Experimental Protocol for Computational Docking

This section provides a generalized, detailed methodology for conducting a computational docking study of a novel benzamide derivative, such as this compound, against a selected protein target.

Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Pre-processing:

-

Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms (e.g., using Gasteiger charges).

-